

# Enpp-1-IN-9: A Technical Guide to Substrate Specificity and ENPP1 Inhibition

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## Compound of Interest

Compound Name: *Enpp-1-IN-9*

Cat. No.: *B12424601*

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## Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes. It functions as a key regulator of extracellular nucleotide metabolism, hydrolyzing a range of substrates to modulate purinergic signaling, bone mineralization, and immune responses. The dysregulation of ENPP1 activity has been implicated in several diseases, including cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the substrate specificity of ENPP1 and the inhibitory profile of **Enpp-1-IN-9**, a potent and specific inhibitor of this enzyme.

## ENPP1 Substrate Profile

ENPP1 exhibits broad substrate specificity, cleaving phosphodiester and pyrophosphate bonds in a variety of nucleotides and their derivatives.<sup>[1]</sup> The primary physiological substrates of ENPP1 are adenosine triphosphate (ATP) and 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP).

**Adenosine Triphosphate (ATP):** ENPP1 hydrolyzes extracellular ATP to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). This activity is crucial for regulating bone mineralization, as PPi is a potent inhibitor of hydroxyapatite crystal formation.

2',3'-Cyclic GMP-AMP (2',3'-cGAMP): ENPP1 is the dominant hydrolase of extracellular 2',3'-cGAMP, a second messenger that activates the STIMULATOR of interferon genes (STING) pathway, a critical component of the innate immune system. By degrading 2',3'-cGAMP, ENPP1 acts as a negative regulator of STING signaling.

Other reported substrates for ENPP1 include:

- Uridine triphosphate (UTP)
- Diadenosine polyphosphates
- Nicotinamide adenine dinucleotide (NAD<sup>+</sup>)
- Cyclic adenosine monophosphate (cAMP)

The catalytic efficiency of ENPP1 varies for its different substrates. The following table summarizes the available kinetic data for key ENPP1 substrates.

Substrate	Michaelis Constant (Km)	Catalytic Rate Constant (kcat)
ATP	20 $\mu$ M	12 s <sup>-1</sup>
2',3'-cGAMP	15 $\mu$ M	4 s <sup>-1</sup>

## Enpp-1-IN-9: A Potent ENPP1 Inhibitor

**Enpp-1-IN-9** is a potent inhibitor of ENPP1, identified as compound 51 in patent WO2021203772A1.[2] While specific quantitative inhibitory constants (IC<sub>50</sub> or K<sub>i</sub>) for **Enpp-1-IN-9** against various ENPP1 substrates are not publicly available in peer-reviewed literature, its characterization as a potent inhibitor suggests it effectively blocks the hydrolysis of key substrates like ATP and 2',3'-cGAMP. The development of such inhibitors is driven by the therapeutic potential of modulating ENPP1 activity, particularly in the context of cancer immunotherapy by preventing the degradation of the immunostimulatory molecule 2',3'-cGAMP.

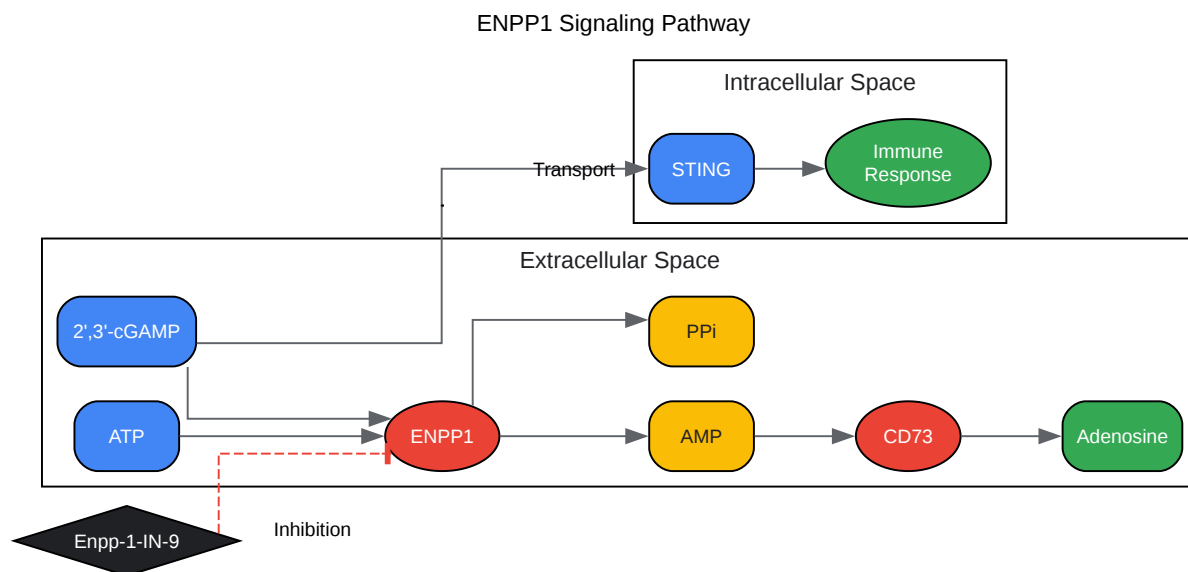
For comparative purposes, the inhibitory activities of other well-characterized, structurally distinct ENPP1 inhibitors are presented below. This data illustrates the typical potency and

substrate focus of current ENPP1 inhibitors.

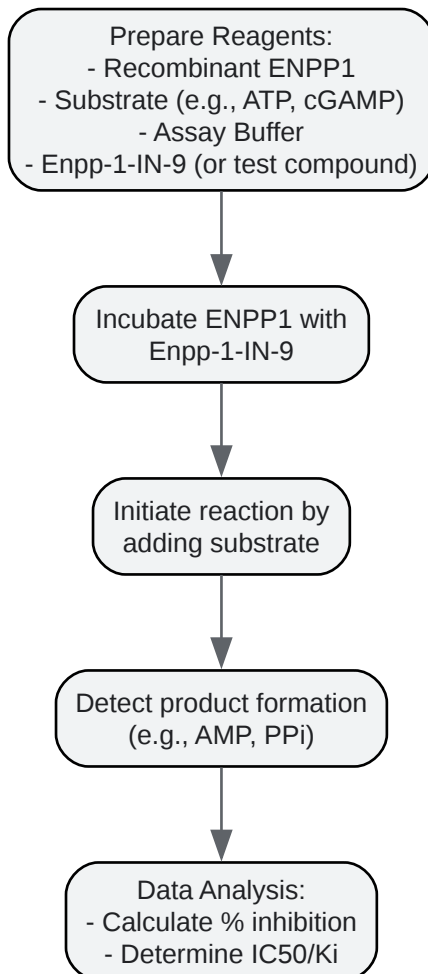
Inhibitor	Substrate	IC50/Ki
Enpp-1-IN-20	-	0.09 nM (IC50)
GBD-09259	2',3'-cGAMP	6.7 nM (IC50)
GBD-09259	ATP	8.4 nM (IC50)

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving ENPP1 and a general workflow for assessing ENPP1 inhibition.



## ENPP1 Inhibition Assay Workflow



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## References

- 1. Enpp-1-IN-9 - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
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